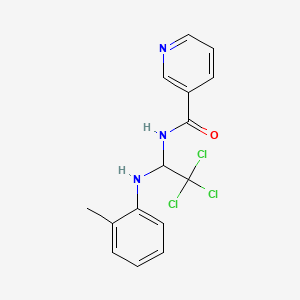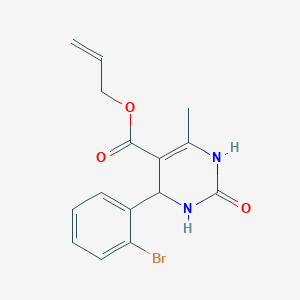
N-(2,2,2-Trichloro-1-o-tolylamino-ethyl)-nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}pyridine-3-carboxamide is a complex organic compound characterized by the presence of a trichloromethyl group, a methylphenyl group, and a pyridine carboxamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}pyridine-3-carboxamide typically involves the reaction of 2-methylphenylamine with 2,2,2-trichloroacetaldehyde in the presence of a base to form the intermediate N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}amine. This intermediate is then reacted with pyridine-3-carboxylic acid chloride under anhydrous conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism of action of N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- N-{2,2,2-trichloro-1-[(2,5-dichlorophenyl)amino]ethyl}acrylamide
- N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}acrylamide
Uniqueness
N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}pyridine-3-carboxamide is unique due to the presence of the pyridine carboxamide moiety, which imparts specific chemical and biological properties
Propiedades
Fórmula molecular |
C15H14Cl3N3O |
|---|---|
Peso molecular |
358.6 g/mol |
Nombre IUPAC |
N-[2,2,2-trichloro-1-(2-methylanilino)ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H14Cl3N3O/c1-10-5-2-3-7-12(10)20-14(15(16,17)18)21-13(22)11-6-4-8-19-9-11/h2-9,14,20H,1H3,(H,21,22) |
Clave InChI |
YNIRFGLOBODYIT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC(C(Cl)(Cl)Cl)NC(=O)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-methylphenyl)-6-(morpholin-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11703613.png)

![(2E)-3-(2-fluorophenyl)-2-[(4-methylphenyl)formamido]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B11703621.png)
![2,4-Diethyl 5-[2-(4-methoxyphenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11703636.png)
![3-hydroxy-N'-[(1Z)-1-(4-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B11703654.png)


![2-hydroxy-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11703675.png)


![N-{2,2,2-trichloro-1-[6-(morpholin-4-yl)-9H-purin-9-yl]ethyl}benzamide](/img/structure/B11703692.png)
![propan-2-yl 1,3-dioxo-2-[2-oxo-2-(propan-2-yloxy)ethyl]-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B11703708.png)
![6-{(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl}-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11703709.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11703711.png)
